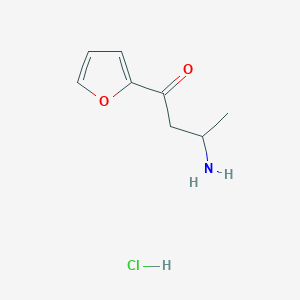

3-Amino-1-(furan-2-yl)butan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(furan-2-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-6(9)5-7(10)8-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAHDTQKSYSZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Nucleophilic Addition and Amination

This approach involves the initial formation of a furan-containing precursor, followed by amino group introduction via nucleophilic substitution or reductive amination.

- Step 1: Synthesis of a furan-2-carboxaldehyde derivative.

- Step 2: Reductive amination with ammonia or primary amines to introduce the amino group.

- Step 3: Oxidation or conversion to the ketone functional group.

- Step 4: Formation of hydrochloride salt.

- Solvent: Ethanol, methanol, or tetrahydrofuran.

- Catalyst: Mild acids or bases, such as acetic acid or sodium hydroxide.

- Temperature: 0°C to 40°C for amination steps.

- Reaction time: 3-6 hours depending on the specific step.

Method Involving Cyclization and Functional Group Transformation

This method employs a cyclization of a suitable precursor, such as a furan-2-yl acetic acid derivative, followed by amination and salt formation.

- Step 1: Esterification of furan-2-carboxylic acid.

- Step 2: Conversion to acyl chloride or acid anhydride.

- Step 3: Nucleophilic attack by ammonia or amines to form the amino ketone.

- Step 4: Cyclization to form the butanone backbone.

- Step 5: Acidic work-up to generate the hydrochloride salt.

- Solvent: Toluene or dichloromethane.

- Reagents: Thionyl chloride or oxalyl chloride for acyl chloride formation.

- Temperature: 0°C to reflux (~80°C).

- Duration: 2-8 hours depending on the step.

Specific Synthesis Using Amine Derivatives and Cyclization

A targeted route involves starting from furan-2-carboxaldehyde, followed by reductive amination with appropriate amines, then cyclization to form the amino ketone.

- Step 1: Condensation of furan-2-carboxaldehyde with a suitable amine.

- Step 2: Reduction to form the amino alcohol.

- Step 3: Oxidation to the amino ketone.

- Step 4: Salt formation with hydrochloric acid.

- Solvent: Isopropanol or tetrahydrofuran.

- Reagents: Sodium borohydride or catalytic hydrogenation.

- Temperature: 0°C to 25°C.

- Duration: 2-4 hours.

- Similar methodologies are used in pharmaceutical synthesis, emphasizing mild conditions to prevent degradation of the furan ring.

Salt Formation: Hydrochloride

The final step involves converting the amino ketone to its hydrochloride salt, typically by treatment with hydrogen chloride gas or hydrochloric acid solution.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Gas-phase HCl | HCl gas | Room temperature, 1-2 hours | High | Ensures pure salt formation |

| Aqueous HCl | Concentrated HCl | Reflux or room temp | Moderate | Common in lab synthesis |

Summary of Key Reaction Parameters

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | -70°C to 40°C | For amination and cyclization steps |

| Solvent | Tetrahydrofuran, acetonitrile, ethanol | Aprotic solvents preferred for nucleophilic reactions |

| Reaction Time | 2-8 hours | Depending on step and reagents |

| Purity | >95% | Achieved via recrystallization and chromatography |

Notes and Observations

- Reaction Control: Maintaining low temperatures during amination minimizes side reactions and improves regioselectivity.

- Reagent Choice: Use of mild bases like triethylamine facilitates nucleophilic attack without degrading sensitive furan rings.

- Purification: Recrystallization from ethanol or ethyl acetate is effective for obtaining high-purity products.

- Safety: Handling of acyl chlorides and hydrochloric acid requires appropriate safety measures due to their corrosiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(furan-2-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

IUPAC Name: 3-amino-1-(furan-2-yl)butan-1-one

Canonical SMILES: CC(CC(=O)C1=CC=CO1)N

The compound features a furan ring and an amino group, which contribute to its unique chemical behavior and biological activity.

Scientific Research Applications

3-Amino-1-(furan-2-yl)butan-1-one hydrochloride has diverse applications in scientific research:

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. It can be used to synthesize pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Research indicates that 3-Amino-1-(furan-2-yl)butan-1-one exhibits potential antimicrobial and antiviral properties. Studies have explored its interaction with biological targets, suggesting that the amino group can form hydrogen bonds with biomolecules while the furan ring engages in π-π interactions, potentially modulating enzyme and receptor activities .

Drug Development

The compound is being investigated for its potential use in drug development . Its structural features may lead to the design of new therapeutic agents targeting specific diseases. The presence of both the amino group and furan ring enhances its pharmacological profile .

Material Science

In industry, 3-Amino-1-(furan-2-yl)butan-1-one is utilized in the synthesis of materials with tailored properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a valuable component in creating advanced materials for specific applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Amino-1-(furan-2-yl)butan-1-one against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of 3-Amino-1-(furan-2-yl)butan-1-one for antiviral activity against influenza viruses. Several derivatives showed enhanced activity compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 3-amino-1-(furan-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes. The furan ring and amino group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-amino-1-(furan-2-yl)butan-1-one hydrochloride and its analogs:

Key Differences and Implications

Heterocyclic vs. Aromatic Substitutions: The furan and thiophene analogs (C₈H₁₂ClNO₂ vs. C₈H₁₂ClNOS) differ in heteroatoms (O vs. S). Thiophene’s sulfur atom increases lipophilicity and may enhance membrane permeability compared to furan’s oxygen . Phenyl-substituted analogs (e.g., 3-Amino-1-phenylbutan-2-one hydrochloride) lack heterocyclic rings, reducing polarity but increasing aromatic interactions in biological systems .

The chlorine in (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride adds steric bulk and influences stereochemical outcomes in synthesis .

Chirality and Branched Chains: The (S)-configured compound (CAS 34351-19-4) highlights the role of stereochemistry in pharmacological activity, though specific data are unavailable . The dimethyl-butanone analog (CAS 33119-72-1) demonstrates how branching improves metabolic stability but may reduce solubility .

Research and Application Trends

- For example, thiophene analogs are explored in antiviral and antimicrobial agents due to sulfur’s electronic properties .

- Discontinued Compounds : The 4-fluorophenyl variant (CAS 1443348-20-6) was likely discontinued due to synthetic challenges or unfavorable pharmacokinetics .

- Chiral Derivatives : The (S)-configured chloro-phenyl compound (CAS 34351-19-4) may serve as an intermediate in enantioselective syntheses, such as protease inhibitors .

Biological Activity

3-Amino-1-(furan-2-yl)butan-1-one hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an amino group, a furan ring, and a ketone functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C8H12ClNO2

- Molecular Weight : 189.64 g/mol

- Structural Features :

- Amino group for hydrogen bonding

- Furan ring for π-π interactions

- Ketone functional group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity or serve as a ligand in biochemical assays. The furan ring allows for π-π interactions, while the amino and hydroxyl groups facilitate hydrogen bonding with biological macromolecules, potentially influencing their function.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Antiviral Activity : Investigations into its antiviral properties have shown promise, although specific viral targets and mechanisms remain to be fully elucidated.

- Enzyme Modulation : The compound's structural features enable it to interact with specific enzymes, potentially altering their activity and leading to various biological effects.

- Therapeutic Potential : Due to its unique structure, the compound is being explored for potential applications in drug development, particularly in targeting diseases where enzyme modulation is beneficial .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(furan-3-yl)butan-2-one | Similar furan ring | Different positioning of amino group |

| 5-Amino-2-furancarboxylic acid | Furan ring with carboxylic acid | Presence of carboxylic acid group |

| 4-Amino-N-(furan-2-yl)butanamide | Amine derivative | Different functional group (amide) |

The presence of both an amino group and a furan ring in this compound confers distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent .

- Enzyme Inhibition Research : In vitro assays demonstrated that the compound could inhibit specific enzymes associated with metabolic pathways relevant to cancer progression. These findings support further investigation into its role as a therapeutic agent in oncology .

- Toxicological Assessment : A toxicity study conducted on zebrafish embryos revealed dose-dependent effects, providing insights into the safety profile of the compound at varying concentrations. Lower doses showed no significant adverse effects, whereas higher concentrations led to developmental issues .

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-1-(furan-2-yl)butan-1-one hydrochloride, and how can reaction conditions be optimized for higher yields?

A common approach involves using Vilsmeier-type reactions, where intermediates like indole derivatives are treated with reagents such as phosphoric trichloride to form ketone derivatives. Reaction optimization may include adjusting stoichiometry, temperature (e.g., low-temperature basification to isolate intermediates), and solvent polarity to minimize side reactions. Evidence from similar compounds suggests that controlling hydrolysis conditions is critical to prevent undesired ring-opening products .

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

SHELX programs (e.g., SHELXL for refinement, SHELXS/D for structure solution) are widely used for small-molecule crystallography. Key steps include data collection from single-crystal diffraction, phase determination via direct methods, and iterative refinement of atomic coordinates and displacement parameters. For hydrochloride salts, hydrogen atom positions should be validated using Fourier difference maps. SHELX’s robustness in handling twinned or high-resolution data makes it suitable for characterizing ionic compounds .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm functional groups and stereochemistry.

- HPLC : Reverse-phase chromatography to assess purity (>98% as per industry standards, similar to methods in ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Quantifying chloride content to validate salt formation .

Advanced Research Questions

Q. How do researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Discrepancies may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Cross-validation with multiple techniques (e.g., comparing NMR data with X-ray crystallography results).

- Computational modeling (DFT calculations) to predict spectroscopic profiles.

- Purification via recrystallization or column chromatography to isolate stereoisomers or remove byproducts .

Q. What are the implications of hydrochloride salt formation on the physicochemical properties and stability of 3-Amino-1-(furan-2-yl)butan-1-one?

Hydrochloride salts enhance solubility in polar solvents and improve bioavailability by increasing ionic interactions in biological systems. Stability studies should assess hygroscopicity (storage under dry conditions, as in ) and thermal degradation using TGA/DSC. Salt formation may also alter crystallization behavior, impacting shelf-life and formulation .

Q. What strategies are employed to improve the solubility and bioavailability of this compound in preclinical studies?

- Salt Screening : Testing alternative counterions (e.g., phosphate, citrate) for enhanced solubility.

- Prodrug Design : Modifying the amine group to form esters or amides that hydrolyze in vivo.

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric carriers to improve dissolution rates .

Q. How can researchers validate the stereochemical configuration of this compound using chiral analytical methods?

- Chiral HPLC : Employing columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve enantiomers.

- X-ray Crystallography : Direct determination of absolute configuration via anomalous scattering (e.g., using SHELXL’s FLACK parameter).

- Optical Rotation : Comparing experimental values with literature data for related chiral amines .

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Stability Monitoring : Regular HPLC analysis to detect degradation products.

- Safety Protocols : Use of desiccants and humidity-controlled environments, as hydrochloride salts are often hygroscopic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.